3-Propyl-1,2-benzoxazol-6-ol

Description

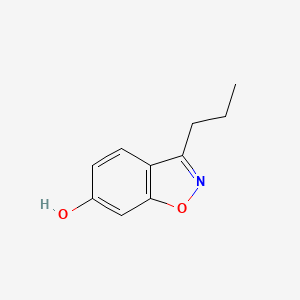

3-Propyl-1,2-benzoxazol-6-ol is a benzoxazole derivative characterized by a bicyclic aromatic structure comprising a benzene ring fused to an oxazole ring. The compound features a hydroxyl group (-OH) at the 6-position and a propyl (-C₃H₇) substituent at the 3-position of the benzoxazole scaffold. Benzoxazoles are known for their diverse pharmacological and industrial applications, including antimicrobial, anti-inflammatory, and agrochemical uses.

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-propyl-1,2-benzoxazol-6-ol |

InChI |

InChI=1S/C10H11NO2/c1-2-3-9-8-5-4-7(12)6-10(8)13-11-9/h4-6,12H,2-3H2,1H3 |

InChI Key |

UKXYPGJHIYSLML-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NOC2=C1C=CC(=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including 3-Propyl-1,2-benzoxazol-6-ol, typically involves the condensation of 2-aminophenol with various aldehydes or ketones. One common method is the reaction of 2-aminophenol with a substituted benzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) under mild conditions . Another method involves the use of carbon disulfide (CS2) and phosphorus pentachloride (PCl5) to obtain benzoxazole derivatives .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the yield and selectivity of the desired products .

Chemical Reactions Analysis

Types of Reactions

3-Propyl-1,2-benzoxazol-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.

Substitution: Halogens or electrophiles in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

3-Propyl-1,2-benzoxazol-6-ol has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential anticancer activity and other pharmacological effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Propyl-1,2-benzoxazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The compound may interact with cellular proteins and DNA, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While explicit studies on 3-Propyl-1,2-benzoxazol-6-ol are absent in the provided sources, comparisons can be drawn with structurally analogous compounds based on substituent positioning and functional groups. Below is a detailed analysis:

Substituted Benzoxazoles

- 3-Methyl-1,2-benzoxazol-6-ol :

The methyl-substituted analog lacks the propyl chain, resulting in reduced lipophilicity. Such shorter alkyl chains typically decrease membrane permeability compared to longer chains like propyl . - 3-Ethyl-1,2-benzoxazol-6-ol :

Ethyl substitution balances lipophilicity and steric hindrance. Ethyl derivatives often exhibit enhanced metabolic stability compared to methyl analogs but may show lower solubility than propyl-substituted variants .

Non-Benzoxazole Analogs

- 3-Propyl-1,2-cyclopentanedione (from ): This compound shares a propyl substituent but replaces the benzoxazole core with a cyclopentanedione ring. The absence of aromaticity and hydroxyl groups likely diminishes its interactions with microbial enzymes or receptors compared to this compound. notes its negative correlation with gut microbiota such as Christensenellaceae_R-7_group, suggesting divergent biological activity compared to benzoxazoles .

- 1-Ethyl-3-propylimidazolium tetrafluoroborate (from ):

An ionic liquid with a propyl chain, this compound differs entirely in structure and application (e.g., solvents, electrolytes). Its ionic nature contrasts sharply with the neutral, aromatic benzoxazole, leading to distinct physicochemical properties (e.g., melting point, solubility) .

Data Table: Key Properties of Selected Compounds

Research Findings and Implications

- Microbial Interactions : The negative correlation of 3-Propyl-1,2-cyclopentanedione with gut microbiota (e.g., Christensenellaceae_R-7_group) suggests that alkyl-substituted cyclic ketones may modulate microbial pathways differently than benzoxazoles .

- However, this remains speculative due to insufficient direct data.

- Industrial Relevance: Ionic liquids like 1-Ethyl-3-propylimidazolium tetrafluoroborate highlight the importance of substituent selection in tuning properties for non-pharmaceutical applications (e.g., green chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.